molecular formula C12H13FN2S B3084475 1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-83-6

1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084475
CAS No.: 1142212-83-6
M. Wt: 236.31 g/mol
InChI Key: YLACHHGMXJSXTL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C12H13FN2S and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Pyrimidines in Cancer Research

Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are extensively studied for their applications in cancer therapy. These compounds are pivotal in treating various cancers due to their ability to interfere with DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation. The review by Gmeiner (2020) on the chemistry of fluorinated pyrimidines discusses their significant contributions to personalized medicine, highlighting the synthesis methods, their incorporation into RNA and DNA for studies, and insights into their mechanism of action against cancer cells (Gmeiner, 2020).

Mechanistic Insights and Resistance

Research on the mechanistic consequences of fluorine substitution on nucleotide analogs, such as the study by Ray et al. (2003), provides critical insights into how such modifications can enhance the efficacy of antiviral and anticancer nucleosides. These studies are crucial for understanding the potency of fluorinated compounds against HIV-1 and their potential implications in overcoming drug resistance (Ray et al., 2003).

Synthesis and Application in Material Science

The synthesis of related fluorinated compounds, as discussed by Qiu et al. (2009), underlines the importance of such chemicals in the development of non-steroidal anti-inflammatory materials. These synthesis approaches provide a foundation for producing fluorinated pyrimidine derivatives, which can be pivotal in pharmaceutical applications and material science, particularly in developing novel compounds with improved properties (Qiu et al., 2009).

Implications in Optoelectronic Materials

Furthermore, the role of pyrimidine derivatives in optoelectronic materials is highlighted by Lipunova et al. (2018), indicating the potential use of such fluorinated compounds in electronic devices, luminescent elements, and photoelectric conversion elements. This research avenue suggests that fluorinated pyrimidines and their derivatives could be valuable in creating novel optoelectronic materials with enhanced performance (Lipunova et al., 2018).

Properties

IUPAC Name

3-(2-fluorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2S/c1-12(2)7-8-15(11(16)14-12)10-6-4-3-5-9(10)13/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLACHHGMXJSXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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